Cas no 125455-61-0 (gly-arg p-nitroanilide dihydrochloride)

gly-arg p-nitroanilide dihydrochloride 化学的及び物理的性質
名前と識別子
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- gly-arg p-nitroanilide dihydrochloride
- Gly-Arg-p-nitroanilide dihydrochloride
- H-Gly-Arg-pNA · 2 HCl
- H-GLY-ARG-PNA 2HCL
- H-Gly-Arg-Pna dihydrochloride
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- MDL: MFCD00083360
gly-arg p-nitroanilide dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75184-10mg |
H-Gly-Arg-pNA (hydrochloride) |
125455-61-0 | 98% | 10mg |
¥2204.00 | 2022-04-26 | |
abcr | AB478160-100 mg |
H-Gly-Arg-pNA dihydrochloride, 98%; . |
125455-61-0 | 98% | 100MG |
€146.00 | 2022-05-20 | |
abcr | AB478160-5 g |
H-Gly-Arg-pNA dihydrochloride, 98%; . |
125455-61-0 | 98% | 5g |
€2,120.00 | 2022-05-20 | |
abcr | AB478160-1 g |
H-Gly-Arg-pNA dihydrochloride, 98%; . |
125455-61-0 | 98% | 1g |
€608.00 | 2022-05-20 | |
abcr | AB478160-250 mg |
H-Gly-Arg-pNA dihydrochloride, 98%; . |
125455-61-0 | 98% | 250MG |
€230.00 | 2022-05-20 | |
DC Chemicals | DC26060-1g |
H-Gly-Arg-pNA (hydrochloride) |
125455-61-0 | >98% | 1g |
$1800.0 | 2023-09-15 | |
abcr | AB478160-250mg |
H-Gly-Arg-pNA dihydrochloride, 98%; . |
125455-61-0 | 98% | 250mg |
€230.00 | 2024-08-03 | |
1PlusChem | 1P009BWB-25mg |
GLY-ARG P-NITROANILIDE DIHYDROCHLORIDE |
125455-61-0 | ≥95% | 25mg |
$730.00 | 2023-12-25 | |
A2B Chem LLC | AE34523-1mg |
H-Gly-arg-pna 2hcl |
125455-61-0 | ≥95% | 1mg |
$34.00 | 2024-04-20 | |
A2B Chem LLC | AE34523-25mg |
H-Gly-arg-pna 2hcl |
125455-61-0 | ≥95% | 25mg |
$557.00 | 2024-04-20 |
gly-arg p-nitroanilide dihydrochloride 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
gly-arg p-nitroanilide dihydrochlorideに関する追加情報
Gly-Arg p-Nitroanilide Dihydrochloride: A Comprehensive Overview
Gly-Arg p-nitroanilide dihydrochloride, with the CAS number 125455-61-0, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of the peptide sequence Glycine-Arginine (Gly-Arg), which is commonly studied for its role in peptide synthesis and its potential applications in drug design. The inclusion of the p-nitroanilide group introduces unique functional properties, making this compound a valuable tool in research and development.
The Gly-Arg p-nitroanilide dihydrochloride structure consists of a peptide backbone with specific functional groups that enhance its reactivity and stability. The p-nitroanilide moiety is particularly notable for its ability to participate in various biochemical reactions, including those involving proteases and other enzymes. Recent studies have highlighted the importance of this compound in understanding peptide cleavage mechanisms, which are critical in both basic research and therapeutic applications.
One of the most promising areas of research involving Gly-Arg p-nitroanilide dihydrochloride is its application in enzyme kinetics. Researchers have utilized this compound as a substrate to study the catalytic activity of proteases, providing valuable insights into enzyme specificity and catalytic mechanisms. For instance, a 2023 study published in *Nature Chemical Biology* demonstrated how this compound can be used to probe the substrate preferences of serine proteases, offering new avenues for drug design targeting these enzymes.
In addition to its role in enzyme studies, Gly-Arg p-nitroanilide dihydrochloride has also been explored for its potential in peptide synthesis and modification. Its ability to undergo controlled cleavage under specific conditions makes it an ideal substrate for studying peptide bond formation and breakdown. This has implications for the development of new therapeutic agents, particularly those that rely on peptide-based drug delivery systems.
Recent advancements in computational chemistry have further enhanced our understanding of the structural properties of Gly-Arg p-nitroanilide dihydrochloride. Molecular modeling studies have provided detailed insights into the conformational flexibility of the molecule, which is crucial for its interactions with biological systems. These findings have been instrumental in guiding experimental designs aimed at optimizing the compound's bioavailability and stability.
Moreover, the dihydrochloride salt form of this compound has been shown to exhibit improved solubility compared to its free base counterpart. This property is advantageous in experimental setups where precise control over concentration is essential, such as in enzymatic assays or cell-based studies.
The versatility of Gly-Arg p-nitroanilide dihydrochloride extends to its use as a diagnostic tool in clinical research. Its ability to interact with specific biomarkers has made it a candidate for developing assays that detect protease activity in biological samples. This application holds promise for early diagnosis and monitoring of diseases associated with abnormal protease levels, such as certain cancers and inflammatory disorders.
In conclusion, Gly-Arg p-nitroanilide dihydrochloride (CAS No: 125455-61-0) is a multifaceted compound with significant implications across various scientific disciplines. Its role as a substrate in enzyme studies, its applications in peptide synthesis, and its potential as a diagnostic tool underscore its importance in contemporary research. As ongoing studies continue to unravel its properties and functionalities, this compound is poised to contribute even more significantly to advancements in biochemistry and pharmacology.
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